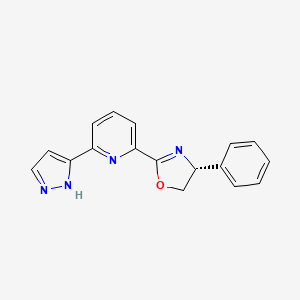
(R)-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a unique combination of pyrazole, pyridine, and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, transition metal catalysts, and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
作用機序
The mechanism of action of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- (S)-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
The uniqueness of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H14N4O |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
(4R)-4-phenyl-2-[6-(1H-pyrazol-5-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14N4O/c1-2-5-12(6-3-1)16-11-22-17(20-16)15-8-4-7-13(19-15)14-9-10-18-21-14/h1-10,16H,11H2,(H,18,21)/t16-/m0/s1 |
InChIキー |
RKVFUANGGJJUBV-INIZCTEOSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=NN3)C4=CC=CC=C4 |
正規SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=NN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)



![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

